5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride
Overview
Description
“5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic aromatic organic compounds that have a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .
Synthesis Analysis
The synthesis of indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .Scientific Research Applications
Anti-inflammatory Properties : A study explored the synthesis of a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, demonstrating significant anti-inflammatory activity in the carrageenan edema test, especially for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (Nagakura et al., 1979).
Structural Analysis and Synthesis Techniques : Another research focused on the synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles, providing insights into the chemical properties and potential applications of these compounds (Murugavel et al., 2010).
Antispermatogenic Agents : Research on the synthesis of halogenated 1-benzylindazole-3-carboxylic acids, including studies on their effects on testicular weight and inhibition of spermatogenesis, has indicated potent antispermatogenic activity for certain derivatives (Corsi & Palazzo, 1976).
Thermochemical Studies : The enthalpy of formation for various indazoles, including 1H-indazole-6-carboxylic acid and its derivatives, was investigated to understand their energetic and structural properties, which are crucial for potential applications (Orozco-Guareño et al., 2019).
Pharmacological Activities : Indazole derivatives, including tetrahydroindazoles, are known for their diverse pharmacological activities, as evidenced by a novel derivative synthesized in a study (Hariyanti et al., 2020).
Herbicidal Activity : A study on 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives demonstrated potent herbicidal activity against annual weeds in paddy fields, highlighting the agricultural applications of these compounds (Hwang et al., 2005).
Future Directions
The universal requirements on heterocyclic compounds for their potential activities against microorganisms and significance in the pharmaceutical field prompted us to synthesize indazoles from cyclic keto esters . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-5-2-6-4-10-11-8(6)7(3-5)9(12)13;/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOONGBHGNDLRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=NN2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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